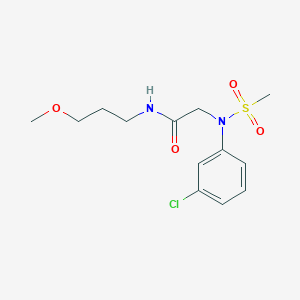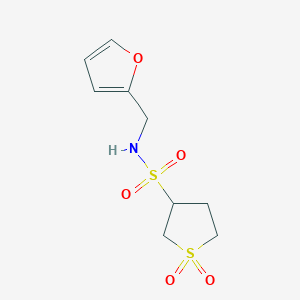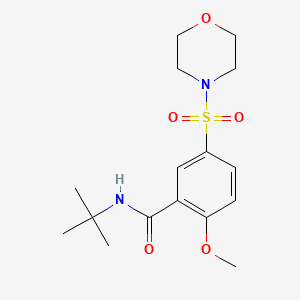
N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea, also known as AFAU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFAU is a derivative of adamantane, a cyclic hydrocarbon, and has been found to exhibit promising pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways involved in cancer cell growth and survival. N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to inhibit the activity of the protein kinase B (AKT) pathway, which plays a crucial role in cell survival and proliferation. Additionally, N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to induce the expression of the tumor suppressor protein p53, which regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to exhibit various biochemical and physiological effects, particularly in cancer cells. It has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of various oncogenes. Additionally, N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to modulate the expression of various proteins involved in angiogenesis, the process by which tumors develop their own blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea is its specificity towards cancer cells, which makes it a potential candidate for targeted cancer therapy. Additionally, N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to have low toxicity towards normal cells, which reduces the risk of side effects. However, one limitation of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for further research on N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea. One area of interest is the development of more efficient synthesis methods that can produce N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea and its potential use in treating various diseases. Finally, more studies are needed to assess the safety and efficacy of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea in vivo before it can be considered for clinical use.
Synthesemethoden
The synthesis of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea involves the reaction of 1-adamantyl isocyanate with tetrahydro-2-furanylmethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the resulting product is purified through column chromatography. The chemical structure of N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-1-adamantyl-N'-(tetrahydro-2-furanylmethyl)urea has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-10-14-2-1-3-20-14)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,1-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLLRSZZBHOUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-N'-tetrahydro-2-furanylmethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
![N-(3,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4890242.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)

![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)

